N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide

Analytical Chemistry Chemical Identity Quality Control

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (CAS 89851-99-0), also referred to as N,1-dimethyl-5-oxopyrrolidine-3-carboxamide, is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. It belongs to the pyrrolidinone class, characterized by a five-membered lactam ring, and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 89851-99-0
Cat. No. B1582262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyl-5-pyrrolidinone-3-carboxamide
CAS89851-99-0
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC(=O)NC1
InChIInChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3,(H,8,10)
InChIKeyGSQWLEXOXRWOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (CAS 89851-99-0): A Versatile Pyrrolidinone Scaffold for Chemical Biology and Medicinal Chemistry Procurement


N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (CAS 89851-99-0), also referred to as N,1-dimethyl-5-oxopyrrolidine-3-carboxamide, is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol [1]. It belongs to the pyrrolidinone class, characterized by a five-membered lactam ring, and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research . This compound serves as a key building block for the synthesis of more complex biologically active molecules and is of interest for its potential interactions with various biological targets . Its physical state is described as a colorless liquid, and it demonstrates solubility in common organic solvents such as ethanol, ether, and dimethylformamide .

Procurement Risk: Why N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (89851-99-0) Cannot Be Casually Substituted with Other Pyrrolidinone Analogs


Substituting N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide with a generic 'pyrrolidinone' or 'carboxamide' analog introduces significant risk of experimental failure due to fundamental differences in physicochemical and structural properties. As the quantitative comparisons below demonstrate, this compound possesses a distinct molecular weight, hydrogen bonding capacity, and spectroscopic fingerprint that diverge substantially from related scaffolds like 5-oxopyrrolidine-3-carboxamide or its mono-methylated derivative [1]. Such differences directly impact properties like solubility, membrane permeability, and target binding, rendering any assumptions of functional equivalence invalid [2]. The procurement of a precisely defined chemical entity, verified by orthogonal analytical methods, is therefore a non-negotiable prerequisite for reproducible research outcomes.

Quantitative Differentiation Guide for N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (89851-99-0) Procurement


Distinctive Gas-Phase IR Spectral Fingerprint for Identity Verification vs. Scaffold Analogs

The compound possesses a unique, publicly available gas-phase infrared (IR) spectrum from the NIST/EPA Gas-Phase Infrared Database, which serves as a definitive analytical reference for identity verification [1]. This spectral fingerprint is distinct from that of the core scaffold, 5-oxopyrrolidine-3-carboxamide, and other analogs, providing a robust, non-destructive method for confirming compound identity upon receipt or during use, thereby mitigating the risk of mislabeled or degraded material.

Analytical Chemistry Chemical Identity Quality Control

Enhanced Molecular Weight and Hydrogen Bonding Profile Compared to Core Scaffold

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide exhibits a higher molecular weight and altered hydrogen bonding capacity relative to the unsubstituted 5-oxopyrrolidine-3-carboxamide scaffold [1]. The presence of two methyl groups increases lipophilicity and reduces the number of hydrogen bond donors, factors that are well-established to influence membrane permeability and oral bioavailability in drug discovery contexts [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Defined Physical State and Purity Specification for Reproducible Experimental Setup

Procurement specifications for N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide are more precisely defined than for many closely related building blocks. The compound is consistently supplied as a colorless liquid with a specified purity (e.g., 98%+ from LeYan, 95% from CymitQuimica) . This is in contrast to some analogs like the N-methyl derivative (5-Oxo-pyrrolidine-3-carboxylic acid methylamide), where the physical state is less consistently reported across vendors, and purity specifications may vary more widely .

Chemical Procurement Laboratory Operations Reproducibility

Optimal Application Scenarios for N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (89851-99-0) Based on Verified Evidence


Medicinal Chemistry: Late-Stage Lead Optimization Requiring Balanced Physicochemical Properties

Based on its higher molecular weight (156.18 g/mol) and reduced H-bond donor count (1) relative to the parent scaffold, this compound is ideally suited for incorporation into medicinal chemistry programs aiming to improve the lipophilicity and predicted membrane permeability of a lead series [1]. Researchers can utilize this building block to systematically explore structure-activity relationships (SAR) around the pyrrolidinone core, with a specific focus on modulating ADME properties without introducing excessive molecular weight [2].

Analytical Chemistry and Quality Control: Positive Identification and Purity Confirmation

The existence of a verified gas-phase IR spectrum in the NIST database provides a crucial, non-proprietary reference for analytical chemists [1]. This allows for rapid, non-destructive confirmation of the compound's identity upon receipt and during storage, a practice that is particularly valuable in core facilities or high-throughput screening environments where sample integrity is paramount and the cost of misidentification is high [1].

Chemical Biology: Use as a Defined Scaffold for Library Synthesis and Target Fishing

The combination of a defined physical state (liquid) and reliable purity specifications (95-98%+) makes this compound a practical choice for the parallel synthesis of small, focused libraries of pyrrolidinone-based probes [1][2]. Its 'versatile scaffold' designation, coupled with the ease of handling a liquid, facilitates the efficient generation of diverse analogs for exploring novel biological target space or for use in chemical proteomics pull-down experiments .

Technical Documentation Hub

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